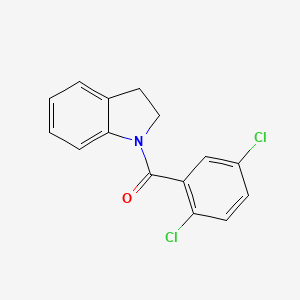
1-(2,5-dichlorobenzoyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dichlorobenzoyl)indoline, also known as DCBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of indoline derivatives and has a molecular formula of C16H10Cl2N2O. DCBI has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied.
作用機序
The mechanism of action of 1-(2,5-dichlorobenzoyl)indoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation and survival. 1-(2,5-dichlorobenzoyl)indoline has been shown to inhibit the activity of tubulin, a protein involved in cell division, and to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2,5-dichlorobenzoyl)indoline has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of microtubule dynamics. 1-(2,5-dichlorobenzoyl)indoline has also been shown to exhibit antimicrobial and antiviral activities by inhibiting the growth of bacteria and viruses.
実験室実験の利点と制限
1-(2,5-dichlorobenzoyl)indoline has several advantages for laboratory experiments, including its ease of synthesis, high purity, and stability. However, 1-(2,5-dichlorobenzoyl)indoline also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
1-(2,5-dichlorobenzoyl)indoline has shown promising results in various scientific research applications, and there are several future directions for its use. One future direction is the development of 1-(2,5-dichlorobenzoyl)indoline derivatives with improved solubility and bioavailability for use in medicinal chemistry. Another future direction is the use of 1-(2,5-dichlorobenzoyl)indoline in the development of new materials for sensing and imaging applications. Additionally, the use of 1-(2,5-dichlorobenzoyl)indoline in environmental science for the detection and remediation of pollutants is an area of ongoing research.
Conclusion
In conclusion, 1-(2,5-dichlorobenzoyl)indoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(2,5-dichlorobenzoyl)indoline can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been extensively studied. 1-(2,5-dichlorobenzoyl)indoline has shown promising results in various scientific research applications, and there are several future directions for its use.
合成法
1-(2,5-dichlorobenzoyl)indoline can be synthesized using different methods, including the Friedel-Crafts acylation reaction, the Vilsmeier-Haack reaction, and the Suzuki coupling reaction. The most commonly used method for synthesizing 1-(2,5-dichlorobenzoyl)indoline is the Friedel-Crafts acylation reaction, which involves the reaction between indoline and 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields 1-(2,5-dichlorobenzoyl)indoline as a white crystalline powder.
科学的研究の応用
1-(2,5-dichlorobenzoyl)indoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(2,5-dichlorobenzoyl)indoline has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In material science, 1-(2,5-dichlorobenzoyl)indoline has been used as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy. In environmental science, 1-(2,5-dichlorobenzoyl)indoline has been used as a sensor for detecting pollutants in water and soil.
特性
IUPAC Name |
(2,5-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-11-5-6-13(17)12(9-11)15(19)18-8-7-10-3-1-2-4-14(10)18/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCFNINZVBGBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,2-benzenediol](/img/structure/B5846778.png)
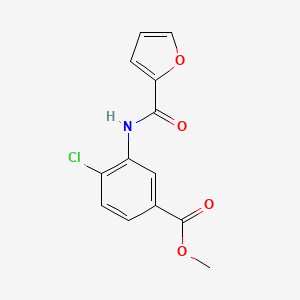
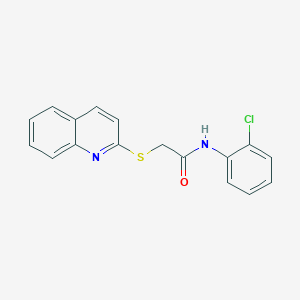
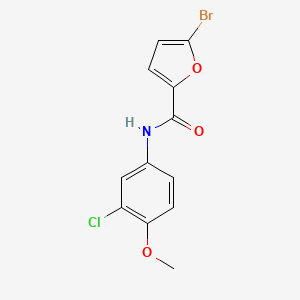
![[bis(4-methoxyphenyl)methyl]formamide](/img/structure/B5846798.png)
![methyl [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5846807.png)

![9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5846819.png)
![methyl {7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5846823.png)
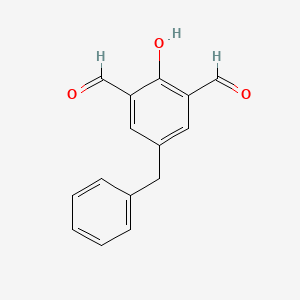
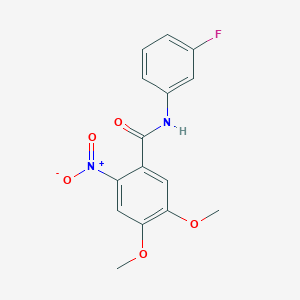
![5-methyl-3-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5846846.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5846850.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide](/img/structure/B5846853.png)